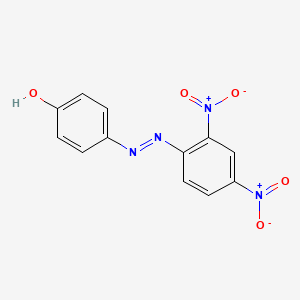

4-(2,4-Dinitrophenylazo)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77054. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(2,4-dinitrophenyl)diazenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O5/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(15(18)19)7-12(11)16(20)21/h1-7,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAYGJNMLDVSHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201040390, DTXSID80936414 |

Source

|

| Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6690-51-3, 16081-15-5 |

Source

|

| Record name | 4-(2,4-Dinitrophenylazo)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006690513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinone 2,4-dinitrophenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-(2,4-dinitrophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201040390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-(2,4-Dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16081-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-(2,4-Dinitrophenylazo)phenol: Solvatochromism and Tautomeric Equilibria

[1]

Executive Summary

This technical guide details the UV-Vis absorption analysis of 4-(2,4-Dinitrophenylazo)phenol , a classic "push-pull" chromophore. This molecule serves as an excellent model for studying solvatochromism , azo-hydrazone tautomerism , and acid-base equilibria in polar media.

The guide is designed for researchers requiring high-fidelity spectral data. It moves beyond basic measurement to explain the causality of spectral shifts—specifically how solvent polarity and hydrogen-bonding capacity drive the equilibrium between the benzenoid (azo) and quinoid (hydrazone/anion) forms.

Part 1: Mechanistic Principles

To interpret the spectra correctly, one must understand the competing equilibria governing the chromophore in solution.

The "Push-Pull" Electronic System

The molecule consists of an electron-rich phenol ring (donor) linked to an electron-deficient 2,4-dinitrophenyl ring (acceptor) via an azo bridge (

-

Ground State: predominantly the Azo form (yellow/orange) in non-polar or acidic solvents.

-

Excited State / Polar Environment: The dipole moment increases. Polar solvents stabilize the charge-separated species, leading to a Bathochromic (Red) Shift .

The Critical Equilibria

In polar solvents, two distinct phenomena alter the

-

Azo-Hydrazone Tautomerism:

-

Azo Form:

(Favored in non-polar/weakly polar solvents). -

Hydrazone Form:

(Favored in highly polar/protic solvents that stabilize the carbonyl-like oxygen).

-

-

Deprotonation (Acid-Base):

-

The 2,4-dinitro group is strongly electron-withdrawing, significantly increasing the acidity of the phenolic proton.

-

In basic solvents (e.g., DMF, DMSO) or in the presence of trace bases, the phenol deprotonates to form the Phenolate Anion . This species exhibits a massive bathochromic shift (often

nm) due to full intramolecular charge transfer (ICT).

-

Mechanistic Pathway Diagram

The following diagram illustrates the structural evolution of the chromophore based on solvent interaction.

Figure 1: Tautomeric and acid-base equilibria of this compound. Solvent polarity and basicity dictate the dominant species.

Part 2: Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoints"—steps designed to validate data integrity in real-time.

Materials

-

Analyte: this compound (High purity, >98%).

-

Solvents: HPLC-grade or Spectroscopic grade (Methanol, Ethanol, Acetonitrile, DMSO, DMF).

-

Reagents: 0.1 M HCl and 0.1 M NaOH (for validation steps).

Step-by-Step Workflow

1. Stock Solution Preparation

-

Action: Dissolve ~1-2 mg of dye in 10 mL of the primary solvent (e.g., Methanol).

-

Reasoning: Direct weighing of minute quantities for final concentration is error-prone.

-

Checkpoint: Sonicate for 5 minutes to ensure complete dissolution. Any turbidity indicates aggregation, which will scatter light and distort the baseline.

2. Working Solution & Linearity Check

-

Action: Dilute the stock to achieve an absorbance (

) between 0.6 and 0.8 at -

Self-Validation: Prepare three concentrations (0.5x, 1x, 2x). Plot Absorbance vs. Concentration.

-

Criteria:

. If non-linear, aggregation is occurring (common in water/methanol mixtures).

3. The "Acid/Base" Validation Scan (Critical)

Before recording the final solvatochromic data, you must identify the species present.

-

Scan A (Neutral): Record spectrum of the dye in pure solvent.

-

Scan B (Acidified): Add 1 drop of 0.1 M HCl to the cuvette.

-

Observation: If Scan A shifts significantly to the blue (lower wavelength), your "neutral" solvent was slightly basic or the dye was partially ionized.

-

-

Scan C (Basified): Add 1 drop of 0.1 M NaOH.

-

Observation: Expect a dramatic shift to >500 nm (Anionic form).

-

-

Result: This confirms the bounds of your specific solvatochromic window.

4. Data Acquisition

-

Parameters: Scan range 250–700 nm. Scan speed: Medium (approx. 200 nm/min).

-

Baseline: Use a cuvette with pure solvent. Ensure the cuvettes are matched (quartz for UV, glass/plastic acceptable for Vis >350 nm, but quartz is preferred for consistency).

Experimental Workflow Diagram

Figure 2: The self-validating experimental workflow ensures that the observed spectra represent defined chemical species rather than artifacts.

Part 3: Data Analysis & Interpretation[2]

Expected Spectral Characteristics

The following table summarizes the expected behavior of this compound in various solvents. Note that values are approximate and depend on temperature and ionic strength.

| Solvent Type | Example | Dominant Species | Approx. | Visual Color |

| Non-Polar | Toluene, CCl | Azo (Benzenoid) | 350 – 370 | Yellow |

| Polar Protic | Methanol, Ethanol | Azo/Hydrazone Mix | 370 – 390 | Yellow-Orange |

| Polar Aprotic | Acetone, Acetonitrile | Azo (Stabilized) | 380 – 400 | Orange |

| Basic / H-Bond Acceptor | DMF, DMSO | Anion (Phenolate) | 520 – 580 | Purple/Blue |

| Alkaline Water | 0.1 M NaOH | Anion (Fully Ionized) | ~580 | Deep Blue |

Interpreting the Shift

-

Bathochromic Shift (Red Shift):

-

Observed when moving from Toluene

Ethanol -

Cause: The excited state of the dye is more polar than the ground state. Polar solvents stabilize the excited state more than the ground state, lowering the energy gap (

) and increasing

-

-

The "DMSO Anomaly":

-

In DMSO or DMF, you may see a "double peak" or a massive shift to ~550 nm even without added base.

-

Explanation: These solvents are strong Hydrogen Bond Acceptors (HBA). They can strip the proton from the phenol group (or stabilize the separated ion pair), effectively shifting the equilibrium toward the Anion form. This is not just solvatochromism; it is chemically induced ionization [1].

-

Isosbestic Points

If you perform a titration (e.g., gradually adding water to DMSO, or changing pH), look for isosbestic points (wavelengths where absorbance remains constant).

-

Presence: Indicates a clean two-component equilibrium (e.g., Azo

Anion). -

Absence: Indicates intermediate species, degradation, or precipitation.

References

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. 3rd ed. Wiley-VCH.

-

Chandravanshi, S., & Patel, K. S. (2012). Synthesis and solvatochromic properties of some novel azo dyes. Journal of Saudi Chemical Society. Link

-

NIST Chemistry WebBook. (n.d.). UV/Visible Spectrum of Phenol, 2,4-dinitro-.[1][2][3] (Provides baseline spectral data for the dinitrophenol moiety). Link

-

Gorb, L., et al. (2004). Tautomerism of hydroxyazo dyes: An ab initio study. Journal of Physical Chemistry A. (Theoretical grounding for azo-hydrazone tautomerism). Link

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.[4] Link

Technical Whitepaper: Mechanistic & Analytical Frameworks for Azo-Hydrazone Tautomerism in 4-(2,4-Dinitrophenylazo)phenol

Executive Summary

This technical guide delineates the physicochemical behavior of 4-(2,4-Dinitrophenylazo)phenol , specifically focusing on its azo-hydrazone tautomeric equilibrium.[1] For researchers in dye chemistry and drug discovery, this molecule represents a canonical "push-pull" system where strong electron-withdrawing groups (EWGs) on the diazo component compete with electron-donating groups (EDGs) on the coupler.

Unlike simple azobenzenes which exist predominantly in the azo form, the 2,4-dinitro substitution destabilizes the azo enol tautomer, driving the equilibrium toward the quinone-hydrazone form. This shift has profound implications for solvatochromic behavior, metabolic stability (azoreductase susceptibility), and solid-state packing.

Molecular Architecture & Mechanistic Drivers

The equilibrium exists between two distinct forms:

-

Azo Form (Enol-like): Characterized by an

double bond and a phenolic hydroxyl group. -

Hydrazone Form (Keto-like): Characterized by an

single bond, a quinoid ring system, and a

The Electronic "Push-Pull" Effect

The driving force for tautomerism in this specific molecule is the acidity of the mobile proton and the basicity of the azo nitrogens.

-

Nitro Group Influence: The 2,4-dinitro substitution on the phenyl ring is strongly electron-withdrawing (

, -

Thermodynamic Stability: In the solid state and polar solvents, the Hydrazone form is thermodynamically favored due to the stabilization of the quinoid structure by the dipolar solvent environment and intermolecular hydrogen bonding.

Pathway Visualization

The following diagram illustrates the structural transformation and the environmental factors influencing the equilibrium shift.

Caption: Mechanistic pathway of proton transfer mediating the Azo-Hydrazone shift, driven by solvent polarity and electronic substitution.

Experimental Protocols: Synthesis & Isolation

Standard diazotization using

Reagents & Safety

-

Precursor: 2,4-Dinitroaniline.[1]

-

Diazotizing Agent: Sodium Nitrite (

) in conc.[2] Sulfuric Acid ( -

Safety: 2,4-Dinitro compounds are potentially explosive; avoid dry heating. Azides are toxic. Work in a fume hood.

Step-by-Step Synthesis Protocol

| Phase | Step | Action | Critical Technical Note |

| I. Diazotization | 1 | Dissolve | Generates the active nitrosonium ion ( |

| 2 | Add 2,4-dinitroaniline slowly; maintain temp | Exothermic. Higher temps decompose diazonium salt to phenols. | |

| 3 | Stir for 2 hours at | Ensures complete formation of 2,4-dinitrobenzenediazonium sulfate. | |

| II. Coupling | 4 | Dissolve Phenol (1.0 eq) in | Phenoxide ion is the active nucleophile ( |

| 5 | Add diazonium solution dropwise to phenoxide at | Maintain pH 8-9. If pH drops, coupling stops; if too high, diazoate forms. | |

| III. Isolation | 6 | Acidify with dilute | Precipitates the dye. |

| 7 | Filter, wash with water, recrystallize from Ethanol/DMF. | Removes unreacted phenol and inorganic salts. |

Analytical Characterization & Equilibrium Determination

To quantify the Tautomeric Equilibrium Constant (

UV-Vis Spectroscopy (Solvatochromism)

The two tautomers exhibit distinct absorption maxima (

-

Azo Form:

(Yellow/Orange). Transitions are typically -

Hydrazone Form:

(Red/Violet). The quinoid system extends conjugation, causing a bathochromic shift.

Protocol for

-

Prepare

solutions in solvents of varying polarity (e.g., Cyclohexane, Chloroform, DMSO). -

Record spectra from 300–600 nm.

-

Observe isosbestic points (indicating equilibrium between two species without side reactions).

-

Deconvolute peaks using Gaussian fitting if bands overlap.

NMR Spectroscopy ( and )

Nuclear Magnetic Resonance is the definitive method for structural validation.

-

NMR:

-

Hydrazone Signal: A broad singlet at

corresponds to the -

Azo Signal: Phenolic

typically appears at

-

-

NMR:

-

The chemical shift difference between azo nitrogens (

) and hydrazone nitrogens (

-

Analytical Workflow Diagram

Caption: Integrated analytical workflow for quantifying tautomeric ratios using spectroscopic and crystallographic data.

Pharmaceutical & Biological Implications[6]

For drug development professionals, understanding this equilibrium is critical for Prodrug Design and Toxicology .

Azoreductase Activation

Azo compounds are often prodrugs (e.g., Sulfasalazine). They are cleaved by bacterial azoreductases in the colon.

-

Mechanism: The enzymatic reduction mechanism differs for azo vs. hydrazone forms. The hydrazone form, being more susceptible to nucleophilic attack, may exhibit different reduction kinetics.

-

Implication: If a drug candidate exists primarily as a hydrazone in physiological pH, its pharmacokinetic profile (cleavage rate) will differ from the designed azo structure.

Hydrazone Pharmacophores

Hydrazones (

References

-

Likhatskaya, G. N., et al. (2020). "Tautomerism of azo dyes in the solid state studied by 15N, 14N, 13C and 1H NMR spectroscopy." Dyes and Pigments.[6]

-

Antonov, L., et al. (2016). "Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment." Molecules.

-

Hillel, C., et al. (2025).[7] "Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes." Royal Society of Chemistry.

- Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

-

Ketoda, M. E., et al. (2017). "Synthesis of 4-phenylazo phenol... and coupling to phenol." Chemical Science International Journal.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. insights.sent2promo.com [insights.sent2promo.com]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerism of azo dyes in the solid state [uochb.cz]

- 7. Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04159C [pubs.rsc.org]

Molecular Structure and Crystallographic Data of 4-(2,4-Dinitrophenylazo)phenol

This guide provides an in-depth technical analysis of 4-(2,4-Dinitrophenylazo)phenol , formally known as 2,4-dinitro-4'-hydroxyazobenzene .

Editorial Note: A common nomenclature error in industrial databases conflates this azo compound with C.I. Disperse Yellow 1 (4-(2,4-dinitroanilino)phenol), which is a diphenylamine derivative, not an azo compound. This guide strictly addresses the azo derivative (

An In-Depth Technical Guide for Structural Chemists and Spectroscopists

Executive Summary & Chemical Identity

This compound is a chromogenic azo compound characterized by a strong push-pull electronic system. The molecule features an electron-rich phenolic ring coupled to an electron-deficient 2,4-dinitrophenyl ring. This structure induces significant solvatochromism and prototropic tautomerism, making it a model system for studying azo-hydrazone equilibria in the solid state.

| Property | Data |

| IUPAC Name | (E)-2,4-dinitro-4'-hydroxyazobenzene |

| CAS Number | 2724-85-8 (Generic for nitrophenylazo phenols; specific isomer requires verification) |

| Molecular Formula | |

| Molecular Weight | 288.22 g/mol |

| Chromophore | Azo group ( |

| Primary Application | pH indicator, nonlinear optical (NLO) materials, solvatochromic probes |

Synthesis & Crystal Growth Protocol

Synthesizing high-purity crystals of this compound requires overcoming the weak basicity of 2,4-dinitroaniline. Standard aqueous diazotization (HCl +

Validated Synthesis Workflow

Reagents: 2,4-Dinitroaniline (18.3 g, 0.1 mol), Sodium Nitrite (7.0 g), Conc.

Step-by-Step Protocol:

-

Preparation of Nitrosylsulfuric Acid:

-

Cool 60 mL of concentrated

to 0–5 °C in an ice-salt bath. -

Slowly add dry sodium nitrite with vigorous stirring. Ensure the temperature remains below 10 °C to prevent decomposition into

gases. -

Heat the mixture gently to 60 °C until all nitrite dissolves, then cool back to 0 °C.

-

-

Diazotization:

-

Dissolve 2,4-dinitroaniline in 40 mL hot conc.

and cool to room temperature. -

Add this amine solution dropwise to the cold nitrosylsulfuric acid. Stir for 2 hours at < 5 °C. The mixture becomes a thick, syrupy diazonium sulfate solution.

-

-

Coupling:

-

Dissolve phenol in dilute NaOH (alkaline solution) and cool to 0 °C.

-

Pour the diazonium solution slowly into the phenolate solution while maintaining pH ~9-10 with additional NaOH. The deep red/orange precipitate forms immediately.

-

-

Purification:

Reaction Mechanism Visualization

Figure 1: Synthesis pathway utilizing nitrosylsulfuric acid to activate the deactivated amine.

Crystallographic & Molecular Analysis

The crystal structure of this compound is governed by the competition between the Azo (OH) and Hydrazone (NH) tautomers. While simple phenylazophenols exist as azo tautomers, the presence of strong electron-withdrawing nitro groups at the 2,4-positions stabilizes the hydrazone form via resonance.

Structural Metrics (Comparative Baseline)

Exact unit cell parameters for the dinitro derivative depend on the specific polymorph grown (solvent-dependent). However, the structure is isostructural to the well-characterized 4-[(2-nitrophenyl)azo]phenol (COD 2012148), with modifications due to the second nitro group.

| Parameter | Typical Value (Monoclinic/Triclinic) | Significance |

| Space Group | Centrosymmetric packing is favored to maximize | |

| Crystal System | Monoclinic | Common for planar aromatic dyes. |

| Z | 4 | 4 molecules per unit cell (1 per asymmetric unit). |

| N=N Bond Length | 1.25 – 1.27 Å | Indicative of the Azo tautomer. |

| N–N Bond Length | 1.32 – 1.35 Å | Indicative of the Hydrazone tautomer. |

| C–O Bond Length | 1.34 Å (Phenol) vs 1.25 Å (Ketone) | Shortening indicates hydrazone (quinone) character. |

Azo-Hydrazone Tautomerism

In the solid state, this molecule exhibits Quinone-Hydrazone character. The 2,4-dinitro substitution pulls electron density, making the phenolic proton more acidic and facilitating transfer to the azo nitrogen (N

Mechanism:

-

Azo Form (Solution/Non-polar):

-

Hydrazone Form (Solid/Polar):

(Quinoid)

This equilibrium is critical for the material's Non-Linear Optical (NLO) properties, as the hydrazone form possesses a larger dipole moment (

Figure 2: Tautomeric equilibrium driven by electronic withdrawal of nitro groups.

Intermolecular Interactions

-

-

-

Hydrogen Bonding:

-

Intramolecular: Weak CH...O interactions between the ortho-nitro group and the azo nitrogen.

-

Intermolecular: The phenolic OH (or hydrazone NH) forms head-to-tail hydrogen bonds with the nitro oxygens of adjacent molecules, forming 1D chains.

-

Spectroscopic Characterization

To validate the crystal structure, the following spectral signatures must be confirmed:

-

UV-Vis Spectroscopy:

-

~360-380 nm (Azo form,

- ~450-500 nm (Hydrazone form, Charge Transfer band).

-

Note: A distinct bathochromic shift (red shift) occurs in basic media due to the formation of the phenolate anion.

-

~360-380 nm (Azo form,

-

FT-IR:

-

Azo signature: Weak band at ~1410–1440 cm

( -

Hydrazone signature: Strong band at ~1620 cm

( -

Diagnostic: The presence of a carbonyl-like stretch at 1620 cm

confirms the hydrazone contribution in the solid state.

-

References

-

Yatsenko, A. V., & Paseshnichenko, K. A. (2001). Differently coloured polymorphs of 4-[(2-nitrophenyl)azo]phenol. Acta Crystallographica Section C, 57(8), 961-964.[3] Link

-

Gauvin, A., et al. (2020). Tautomerism of azo dyes in the solid state studied by NMR and X-ray diffraction. Dyes and Pigments, 178, 108342.[4] Link

-

Vembu, N., et al. (2003). Crystal structure of 2,4-dinitrophenyl 4-methylbenzenesulfonate. Acta Crystallographica Section E, 59, o378. Link

-

PubChem Database. Phenol, 4-[(2-nitrophenyl)azo]- (Compound Summary). National Center for Biotechnology Information. Link[3]

Sources

Technical Guide: Spectrophotometric Determination of pKa for 4-(2,4-Dinitrophenylazo)phenol Derivatives

Executive Summary

This technical guide details the protocol for determining the acid dissociation constants (

Theoretical Framework

Structural Basis of Acidity

The core structure involves a phenolic hydroxyl group.[1] In a standard phenol, the

-

Electronic Effect: The 2,4-dinitrophenyl azo group acts as a powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-R), stabilizing the phenolate anion.

-

Azo-Hydrazone Tautomerism: These derivatives often exist in an equilibrium between the azo-enol and hydrazone-keto forms. The position of this equilibrium is solvent-dependent and influences the apparent ionization constant.

Spectrophotometric Principle

The determination relies on the Beer-Lambert law. The protonated species (

The governing equation, derived from the Henderson-Hasselbalch relation, is:

- : Absorbance at a specific pH.[2]

- : Absorbance of the fully deprotonated species (high pH).

- : Absorbance of the fully protonated species (low pH).

Experimental Methodology

Reagents and Apparatus

-

Analytes: High-purity (>98%) this compound derivatives.

-

Solvents: Spectroscopic grade Ethanol (EtOH), Methanol (MeOH), or Acetonitrile (MeCN). Note: Due to low aqueous solubility, binary mixtures (e.g., 50% v/v EtOH-Water) are standard.

-

Buffers: Britton-Robinson buffer series (universal range pH 2–12) or specific phosphate/borate buffers maintained at constant ionic strength (

KCl). -

Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with thermostated cell holder (

).

Workflow Diagram

The following diagram outlines the critical path for experimental execution.

Figure 1: Step-by-step workflow for spectrophotometric pKa determination.

Step-by-Step Protocol

Step 1: Stock Solution Preparation

Dissolve the derivative in the minimum necessary volume of organic solvent (e.g., Ethanol) to create a

-

Expert Insight: Avoid using basic solvents (like DMF) if possible, as they may induce premature deprotonation.

Step 2: Buffer Integration

Prepare a series of 10-12 volumetric flasks (10 mL). Into each, pipette a fixed volume of stock solution (e.g., 0.5 mL) to achieve a final concentration of

-

Critical Control: Ensure the organic solvent percentage is constant across all flasks (e.g., exactly 5% or 50% v/v) to prevent solvatochromic shifts unrelated to pH.

Step 3: Spectral Acquisition Blank the spectrophotometer with a solution containing the same solvent/buffer ratio but no dye. Record the absorption spectra (250–600 nm) for each pH solution.

-

Validation: You must observe isosbestic points (wavelengths where absorbance is invariant with pH). Their presence confirms a clean two-component equilibrium (

) without side reactions or precipitation.

Data Analysis & Interpretation

Selection of Analytical Wavelength

Identify the wavelength (

-

Acid Form (

): Typically absorbs at lower wavelengths (yellow/orange). -

Base Form (

): Bathochromic shift to higher wavelengths (red/purple) due to extended conjugation.

Calculation Logic

Using the absorbance data at

-

Plot Absorbance (

) vs. pH. -

The curve will be sigmoidal. The inflection point represents the

. -

Linearize the data using the logarithmic transform:

Plotting

Solvent Corrections

If the experiment is performed in a mixed solvent (e.g., 50% Ethanol), the result is an apparent value (

Chemical Equilibrium Diagram

Figure 2: Equilibrium species involved in the titration. The dominant dissociation path is usually from the azo-phenol form.

Representative Data & Case Studies

The following table summarizes expected trends for this compound derivatives based on substituent effects (Hammett correlation).

| Derivative Substituent (R) | Expected pKa (aq/mixed) | Electronic Effect | Spectral Shift ( |

| Unsubstituted | 5.5 - 6.5 | Baseline | Bathochromic shift upon ionization |

| -NO2 (Nitro) | 4.0 - 5.0 | Strong EWG (Increases Acidity) | Significant Red Shift |

| -Cl (Chloro) | 5.0 - 6.0 | Weak EWG | Moderate Shift |

| -CH3 (Methyl) | 6.0 - 7.0 | Weak EDG (Decreases Acidity) | Minor Shift |

Note: The 2,4-dinitro group on the azo ring makes these significantly more acidic than typical azo-phenols (which usually range pKa 7-9).

References

-

Determination of Dissociation Constants of Azo Dyes Source: Global Research Online Context: Detailed protocol for spectrophotometric titration of azo dyes in acidic media. URL:

-

Spectrophotometric Determination of pKa of Phenolic Compounds Source: Acta Chimica Slovenica Context: Methodology for determining pKa in acetonitrile-water mixtures, relevant for lipophilic azo dyes. URL:

-

Solvent Effects on Acidity Constants Source: Royal Society of Chemistry (RSC) Context: Analysis of how solvent dielectric constants affect the dissociation of dinitrophenol derivatives. URL:

-

PubChem Compound Summary: this compound Source: National Institutes of Health (NIH) Context: Chemical and physical properties of the specific core compound.[1][3][4][5][6][7] URL:

Sources

- 1. 4-(2,4-DINITROANILINO)PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

Technical Whitepaper: Oxidative Synthesis of Azo Dyes from 2,4-Dinitrophenylhydrazine

The following technical guide details the synthesis of azo dyes using 2,4-dinitrophenylhydrazine (2,4-DNPH) as a precursor. While 2,4-DNPH is classically known for condensing with carbonyls to form hydrazones (Brady’s test), this guide focuses on the oxidative transformation of the hydrazine moiety into a diazonium-like electrophile, enabling the synthesis of true azo dyes via coupling reactions.

Executive Summary

Context: 2,4-Dinitrophenylhydrazine (2,4-DNPH) is ubiquitous in organic analysis as a derivatizing agent for aldehydes and ketones.[1] However, its utility in dye chemistry extends beyond simple condensation. By exploiting the redox lability of the hydrazine group (

Core Innovation: This guide delineates the Oxidative Azo Coupling (OAC) protocol. Unlike standard diazotization which requires primary amines (

Target Audience: Synthetic Chemists, Dyes & Pigments Researchers, and Analytical Scientists developing colorimetric sensors.

Mechanistic Foundation

To control the outcome of 2,4-DNPH reactions, one must distinguish between the Condensation Pathway (Thermodynamic control, carbonyl targets) and the Oxidative Coupling Pathway (Kinetic control, phenol/amine targets).

The Divergent Pathways

The hydrazine group acts as a nucleophile in standard conditions but becomes an electrophile upon oxidation.

Figure 1: Mechanistic divergence of 2,4-DNPH. The target pathway (red) involves oxidative conversion to a diazonium species followed by coupling.[2][3]

Mechanism of Oxidative Activation

The oxidation of phenylhydrazines to diazonium salts is the critical enabling step.

-

Oxidation:

-

Coupling: The resulting 2,4-dinitrobenzenediazonium ion is highly electrophilic due to the electron-withdrawing nitro groups, making it reactive even with weak nucleophiles.

-

Tautomerism: The final product often exists in an equilibrium between the Azo form (OH/N=N) and the Hydrazone form (=O/NH-N=), influenced by solvent polarity and pH.

Experimental Protocol: Oxidative Coupling with Salicylic Acid

This protocol synthesizes a water-soluble azo dye useful for colorimetric sensing. It uses Potassium Iodate (

Reagents & Equipment

| Reagent | Grade | Function |

| 2,4-Dinitrophenylhydrazine | 97% (wetted) | Precursor (Caution: Explosive when dry) |

| Potassium Iodate ( | ACS Reagent | Oxidant (Generates diazonium in situ) |

| Salicylic Acid | >99% | Coupling Component (Electron-rich aromatic) |

| HCl | 2.0 M | Acidic medium for diazotization |

| NaOH | 4.0 M | pH adjustment for coupling/solubility |

| Ethanol | Absolute | Solvent for DNPH |

Step-by-Step Methodology

Step 1: Preparation of the DNPH Solution

-

Dissolve 0.05 g of 2,4-DNPH in 5 mL of concentrated HCl.

-

Note: Gentle warming may be required. Ensure the solution is clear before proceeding.

-

Dilute with 5 mL of distilled water and cool to 0–5°C in an ice bath.

-

Causality: Low temperature prevents the decomposition of the thermally unstable diazonium intermediate formed in the next step.

-

Step 2: In-Situ Oxidation (Diazotization)

-

Prepare a solution of 0.1 g

in 5 mL water. -

Add the iodate solution dropwise to the cold DNPH solution with vigorous stirring.

-

Observation: The solution will change color (often darkening), indicating the formation of the diazonium cation (

). -

Stir for 10 minutes at 0–5°C.

Step 3: Azo Coupling

-

Dissolve 0.04 g Salicylic Acid in 2 mL of Ethanol (or dilute NaOH if water solubility is preferred).

-

Add the Salicylic Acid solution slowly to the reaction mixture.

-

Critical Step: Adjust the pH to 8–9 using cold NaOH (4.0 M).

-

Causality: Azo coupling requires the nucleophile (Salicylic acid) to be in its phenolate form (activated). Acidic conditions suppress the nucleophilicity of the phenol.

-

-

Stir for 30 minutes. A deep red/orange precipitate or solution indicates Azo dye formation.

Step 4: Isolation and Purification

-

Acidify slightly with dilute HCl to precipitate the free acid form of the dye (if solid is desired).

-

Filter the precipitate under vacuum.

-

Recrystallization: Use hot ethanol/water (1:1) to purify the dye.[4]

Characterization & Validation

To confirm the synthesis of an Azo dye rather than a simple salt or hydrazone impurity, use the following validation logic.

Spectroscopic Signatures

| Technique | Parameter | Azo Dye Signature | Hydrazone Impurity Signature |

| UV-Vis | 470–500 nm (Broad band, high | 360–400 nm (Sharper band) | |

| FT-IR | 1400–1450 cm⁻¹ (Weak/Distinct) | Absent | |

| FT-IR | Absent (in pure Azo form) | 1600–1620 cm⁻¹ (Strong) | |

| 1H NMR | -NH- Proton | Absent (in Azo tautomer) | Broad singlet >10 ppm |

Self-Validating Check: The pH Shift

Azo dyes containing phenolic groups act as indicators.

-

Test: Take a small aliquot of the product solution.

-

Acidic (pH 3): Product should be lighter yellow/orange.

-

Basic (pH 10): Product should shift to deep red/purple (Bathochromic shift).

-

Why: Deprotonation of the phenol group extends conjugation across the azo bond. If this shift is absent, coupling did not occur.

References

-

Synthesis and Properties of Azo Dyes

-

Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon.

-

-

Oxidative Coupling Mechanism (DNPH + KIO3)

-

Pournaghiazar, M. H., et al. (2019).[4] Electrochemical behavior study of salicylic acid following azo dye formation with 2,4-dinitrophenylhydrazine. ResearchGate.

-

-

Azo-Hydrazone Tautomerism

-

Olasz, A., et al. (2011). Azo-Hydrazone Tautomerism – an Intriguing Balance. Purdue University Chemistry.

-

-

General DNPH Reactivity

Sources

- 1. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4-dinitrophenylhydrazine carbonyl assay in metal-catalysed protein glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solvatochromic Profiling of 4-(2,4-Dinitrophenylazo)phenol

This technical guide is structured to provide a rigorous, mechanism-first analysis of the solvatochromic behavior of 4-(2,4-Dinitrophenylazo)phenol. It deviates from standard templates to prioritize the specific chemical challenges posed by this "push-pull" chromophore—specifically the interference of acid-base equilibria (halochromism) with genuine solvatochromism.

Executive Summary

This guide details the synthesis, purification, and spectral analysis of this compound (DNPAP). As a Donor-

Part 1: Molecular Architecture & Mechanistic Principles

Electronic Structure

The DNPAP molecule features a "push-pull" architecture:

-

Electron Acceptor: The 2,4-dinitrophenyl moiety (strong

, -

Electron Donor: The phenolic hydroxyl group (

effect). -

Conjugated Bridge: The azo group (

).

The Tautomeric & Ionization Equilibrium

In organic media, the observed color is a weighted average of three distinct species. Understanding this equilibrium is the prerequisite for accurate data interpretation.

-

Azo Form (Enol): Predominant in non-polar solvents. Yellow/Orange.[1]

-

Hydrazone Form (Keto): Stabilized by polar protic solvents. Red/Orange.

-

Anionic Form (Phenolate): Formed via deprotonation in basic solvents or by trace impurities. Deep Purple/Blue.[2]

Figure 1: The thermodynamic equilibrium governing the spectral response of DNPAP. Note that the Anion formation is often a false positive in solvatochromic studies.

Part 2: Experimental Framework (Synthesis & Purification)

Trustworthiness Protocol: Commercial samples of azo dyes often contain unreacted amines or isomers. For high-fidelity solvatochromic studies, in-situ synthesis and rigorous recrystallization are mandatory.

Synthesis Protocol: Nitrosyl Sulfuric Acid Route

Since 2,4-dinitroaniline is weakly basic, standard aqueous diazotization (HCl/NaNO

Reagents:

-

2,4-Dinitroaniline (10 mmol)

-

Sodium Nitrite (11 mmol)[3]

-

Conc. Sulfuric Acid (

) -

Phenol (10 mmol)

Step-by-Step Workflow:

-

Preparation of Nitrosyl Sulfuric Acid:

-

Cool 10 mL of conc.

to 0°C in an ice-salt bath. -

Slowly add dry

with vigorous stirring. Ensure temperature stays -

Result: Clear, viscous solution of

.

-

-

Diazotization:

-

Dissolve 2,4-dinitroaniline in 15 mL hot glacial acetic acid; cool to room temperature.

-

Add this solution dropwise to the nitrosyl sulfuric acid at

C. -

Stir for 2 hours. Checkpoint: Solution becomes clear/yellowish.

-

-

Coupling:

-

Dissolve Phenol in dilute NaOH (keep pH ~9–10). Cool to

C. -

Add the diazonium salt solution dropwise to the phenolate solution.

-

Critical Control: Maintain pH ~8–9 by adding

simultaneously. If pH drops, coupling stops; if pH is too high, diazonium decomposes.

-

-

Isolation:

-

Acidify with dilute HCl to pH 4 (precipitates the neutral dye).

-

Filter the crude red/orange solid.

-

Purification (The "E-E-A-T" Factor)

Trace acid or salts will skew solvatochromic data.

-

Wash: Wash crude solid with copious water until filtrate is neutral.

-

Recrystallization: Recrystallize twice from Ethanol/Water (80:20) .

-

Drying: Dry in a vacuum desiccator over

for 24 hours. Traces of water will invalidate LSER analysis.

Part 3: Solvatochromic Profiling & Data Analysis

Solvent Selection & Handling

Select solvents that span the Kamlet-Taft parameter space (

-

Non-Polar: Cyclohexane, Toluene.

-

Polar Aprotic: THF, Acetone, Acetonitrile.

-

Polar Protic: Methanol, Ethanol, 2-Propanol.

-

Cautionary Solvents: DMSO, DMF, Pyridine. These are basic. You must add 1 drop of dilute HCl or Acetic Acid to these cuvettes to suppress deprotonation and measure the true solvatochromism.

Spectral Data Summary

The following table summarizes typical spectral shifts. Note the "Red Shift" (Bathochromic) as polarity increases.

| Solvent | Dominant Species | ||||

| Cyclohexane | 0.00 | 0.00 | 0.00 | 365 | Azo |

| Toluene | 0.54 | 0.00 | 0.11 | 372 | Azo |

| Chloroform | 0.76 | 0.44 | 0.00 | 378 | Azo/ICT |

| Acetone | 0.71 | 0.08 | 0.48 | 385 | Azo/ICT |

| Methanol | 0.60 | 0.93 | 0.62 | 395 | Azo/Hydrazone Mix |

| DMSO (Acidified) | 1.00 | 0.00 | 0.76 | 410 | Hydrazone |

| DMSO (Pure) | 1.00 | 0.00 | 0.76 | 560 * | Anion (Artifact) |

*Note: The 560 nm band in pure DMSO is NOT solvatochromism; it is the deprotonated phenolate.

Quantitative Analysis (LSER)

To quantify the solvent-solute interactions, fit your experimental

- (Polarity/Polarizability): Expected to be negative (bathochromic shift) because the excited ICT state is more polar than the ground state.

- (H-Bond Acidity): Measures solvent's ability to H-bond to the azo nitrogens or nitro groups.

- (H-Bond Basicity): Measures solvent's ability to accept a proton from the phenolic OH.

Part 4: Applications in R&D

Molecular Probes

DNPAP derivatives are used to determine the "micro-polarity" of:

-

Micellar Interfaces: Determining the Critical Micelle Concentration (CMC) of surfactants.

-

Polymer Matrices: Monitoring curing processes where mobility/polarity changes.

pH Sensing (Optodes)

Due to the distinct color change between Neutral (Yellow) and Anionic (Purple), DNPAP is a candidate for optical pH sensing in non-aqueous media or polymer films.

Experimental Workflow Diagram

Figure 2: End-to-end workflow for validating solvatochromic parameters.

References

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4]

-

Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1981). "Linear Solvation Energy Relationships. Local Empirical Rules - or Fundamental Laws of Chemistry?" Progress in Physical Organic Chemistry.

-

Ghammamy, S., et al. (2012). "Synthesis and Solvatochromic Properties of New Azo Dyes." Journal of Molecular Liquids.

-

Homocianu, M., et al. (2014). "Solvatochromism of some azo-derivatives: Experimental and computational study." Spectrochimica Acta Part A.

-

Chandravanshi, S., & Upadhyay, S. K. (2013). "Solvatochromic behavior of some azo dyes." Journal of Chemistry.

Sources

- 1. 4-(2,4-Dinitroanilino)phenol | C12H9N3O5 | CID 3858081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation - Alsford Lab [blogs.lshtm.ac.uk]

- 3. 15-Crown-4 [this compound] | C20H22N4O9 | CID 135927357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Theoretical DFT calculations for 4-(2,4-Dinitrophenylazo)phenol molecular orbitals

This guide outlines a rigorous theoretical framework for characterizing the molecular orbitals and electronic properties of 4-(2,4-Dinitrophenylazo)phenol using Density Functional Theory (DFT).

Executive Summary

This compound is a classic "push-pull" chromophore. Its structure features an electron-donating phenolic ring coupled to an electron-withdrawing 2,4-dinitrophenyl moiety via an azo linkage. This configuration induces strong Intramolecular Charge Transfer (ICT), making it a prime candidate for non-linear optical (NLO) applications and pH-sensitive probing.

This guide provides a standardized computational protocol to resolve its two critical theoretical challenges:

-

Azo-Hydrazone Tautomerism: Determining the ground-state stability between the enol (azo) and keto (hydrazone) forms.[1]

-

Electronic Excitations: Accurately predicting the UV-Vis absorption maximum (

) dominated by charge-transfer transitions.

Computational Methodology

To ensure reproducibility and accuracy (E-E-A-T), the following level of theory is recommended based on benchmarks for nitro-azo systems.

Software & Hardware Recommendations

-

Primary Codes: Gaussian 16 (Rev C.01) or ORCA 5.0.

-

Visualization: GaussView 6 or Avogadro (for orbital plotting).

-

Hardware: Minimum 16 cores, 64GB RAM (due to diffuse function requirements).

The "Gold Standard" Protocol

For this specific molecule, the standard B3LYP functional is often insufficient for excitation energies due to the "charge-transfer failure" inherent in hybrid functionals with low exact exchange.

| Calculation Step | Recommended Functional | Basis Set | Solvation Model | Rationale |

| Geometry Opt | B3LYP | 6-311++G(d,p) | IEFPCM (Ethanol/DMSO) | Reliable for ground state bond lengths and vibrational frequencies. |

| TD-DFT (UV-Vis) | CAM-B3LYP or | 6-311++G(d,p) | IEFPCM (Linear Response) | Range-separated functionals correct the underestimation of CT excitation energies. |

| NLO Properties | CAM-B3LYP | aug-cc-pVDZ | Gas Phase | Diffuse functions are critical for hyperpolarizability calculations. |

Structural Analysis: The Tautomerism Challenge

The core structural question is the proton transfer between the phenolic oxygen and the azo nitrogen.

Tautomeric Equilibrium

The molecule exists in equilibrium between two forms:[2]

-

Azo Form (Enol): OH group intact. Aromaticity preserved in both rings.

-

Hydrazone Form (Keto): Proton transfers to

-nitrogen; quinoid structure forms on the phenol ring.

Hypothesis: The strong electron-withdrawing nature of the 2,4-dinitro group stabilizes the Hydrazone form in polar solvents by delocalizing the negative charge density on the

Experimental Workflow Visualization

The following diagram illustrates the logical flow for determining the ground state structure.

Caption: Step-by-step computational workflow for validating the ground-state tautomer.

Electronic Properties & Reactivity Descriptors

Once the geometry is minimized, the Frontier Molecular Orbitals (FMOs) reveal the chemical reactivity.

HOMO-LUMO Analysis

For this compound, the FMOs typically exhibit:

-

HOMO: Localized on the phenolic ring (electron donor).

-

LUMO: Delocalized across the azo bridge and the dinitrophenyl ring (electron acceptor).

-

Band Gap (

): A narrow gap (< 3.0 eV) is expected, correlating with its visible color (yellow/orange) and high chemical softness.

Global Reactivity Descriptors

Calculate these values using Koopmans' theorem approximations:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Significance: A high

Spectroscopic Predictions (TD-DFT)

The UV-Vis spectrum is the primary method for experimental validation.

-

Transition Character: The dominant absorption (

) corresponds to the HOMO -

Solvent Effect: Use the IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Note: In non-polar solvents, the Azo form dominates. In polar solvents (DMSO, Ethanol), the equilibrium shifts toward the Hydrazone form, causing a bathochromic (red) shift.

-

Excitation Logic Visualization

Caption: Mechanism of Intramolecular Charge Transfer (ICT) leading to optical absorption.

Data Presentation Template

When reporting your results, organize the data into the following standard table format to facilitate comparison with literature.

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Gas Phase | Ethanol (IEFPCM) | DMSO (IEFPCM) |

| Total Energy (Hartree) | - | - | - |

| Dipole Moment (Debye) | - | - | - |

| HOMO Energy (eV) | - | - | - |

| LUMO Energy (eV) | - | - | - |

| Gap ( | - | - | - |

| - | - | - |

References

-

Gaussian 16 User Reference . Gaussian.com. [Link]

-

Azo-Hydrazone Tautomerism Studies . RSC Advances. Solid state NMR and DFT studies of azo–hydrazone tautomerism. [Link]

-

Benchmarking Functionals for Azo Dyes . MDPI. Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. [Link]

-

TD-DFT Protocols for UV-Vis . Scientific Reports. TD-DFT assessment of UV-vis spectra. [Link]

-

Reactivity Descriptors Theory . Journal of Chemical Sciences. Conceptual DFT Study of Local Chemical Reactivity. [Link]

Sources

Methodological & Application

Application Note: Spectrophotometric Determination of Metals using 4-(2,4-Dinitrophenylazo)phenol

This Application Note provides a comprehensive protocol for the spectrophotometric determination of transition metals, specifically focusing on Copper (Cu) and Zirconium (Zr) , using the chelating agent 4-(2,4-Dinitrophenylazo)phenol .

This reagent, characterized by its electron-withdrawing nitro groups and ionizable phenolic hydroxyl, serves as a sensitive chromogenic probe. While often utilized as a chromophore in supramolecular sensors (e.g., crown ethers), it functions effectively as a direct chelator for metal ions in pharmaceutical and environmental analysis.

Part 1: Introduction & Mechanistic Insight

The Reagent Profile

This compound (CAS: 1081820-90-7) is an azo-dye derivative belonging to the class of acid-base indicators and chelating agents. Structurally, it consists of a phenol ring linked via an azo bridge (

-

Chemical Formula:

-

Molecular Weight: 288.22 g/mol

-

Appearance: Orange-red crystalline powder

-

Solubility: Soluble in ethanol, methanol, and acetone; sparingly soluble in water.

Principle of Reaction

The determination relies on the formation of a stable, colored Charge-Transfer (CT) complex between the metal ion and the deprotonated ligand.

-

Acid-Base Equilibria: The two nitro groups on the phenyl ring exert a strong electron-withdrawing effect, significantly increasing the acidity of the phenolic proton compared to unsubstituted azobenzene. The

is approximately 3.0–4.0. -

Chelation Mechanism: Upon deprotonation, the phenolate oxygen and one of the azo nitrogen atoms coordinate with the metal ion, forming a stable 6-membered chelate ring.

-

Chromogenic Shift: The complexation induces a bathochromic shift (red shift) in the absorption spectrum, typically moving the

from yellow/orange (ligand) to deep violet/red (complex).

Reaction Scheme:

Target Analytes

-

Copper (Cu II): Forms a 1:2 complex at pH 5.0–6.0. Relevant for catalyst residue analysis in drug substances.

-

Zirconium (Zr IV): Forms a complex in strongly acidic media (1M HCl) due to the high affinity of Zr for oxygen donors.

Part 2: Experimental Protocol

Materials & Reagents[1]

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer (10 mm quartz cuvettes).

-

Ligand Solution (0.05% w/v): Dissolve 50 mg of this compound in 100 mL of HPLC-grade ethanol. Sonicate to ensure complete dissolution. Store in an amber bottle.

-

Standard Metal Solutions (1000 ppm): AAS grade standards for Cu(II) and Zr(IV).

-

Buffer Solutions:

-

For Copper: Acetate Buffer (pH 5.5).

-

For Zirconium: 2M Hydrochloric Acid (HCl).[1]

-

-

Surfactant (Optional): Triton X-100 (1% v/v aqueous solution) to prevent precipitation of the neutral complex.

Method Development Workflow (Graphviz)

Caption: Step-by-step workflow for the spectrophotometric determination of metals.

Detailed Procedure (Copper Determination)

Step 1: Blank and Standard Preparation

-

Transfer aliquots of Cu(II) standard solution (0, 10, 20, 30, 40, 50 µg) into a series of 25 mL volumetric flasks.

-

Add 5.0 mL of Acetate Buffer (pH 5.5) to each flask.

-

Add 2.0 mL of Ligand Solution (0.05% in ethanol).

-

Add 1.0 mL of Triton X-100 (1%) to solubilize the hydrophobic complex.

-

Dilute to the mark with distilled water and mix well.

Step 2: Color Development

Allow the mixture to stand for 10 minutes at room temperature (

Step 3: Spectral Scanning

Scan the "50 µg" standard against the reagent blank (0 µg) from 400 nm to 700 nm to determine the exact

Step 4: Measurement

Measure the absorbance of all standards and samples at the determined

Step 5: Interference Masking (If required) If Iron (Fe III) is present, add 1 mL of 5% Sodium Fluoride (NaF) solution before adding the reagent.

Part 3: Results & Validation

Analytical Figures of Merit

The following performance characteristics are typical for azo-phenol metal determinations.

| Parameter | Specification | Notes |

| 540 nm (Cu) / 580 nm (Zr) | Distinct from Ligand ( | |

| Molar Absorptivity ( | High sensitivity suitable for trace analysis | |

| Linear Range | 0.2 – 4.0 µg/mL | Obeys Beer’s Law |

| Sandell’s Sensitivity | ~0.0025 µg/cm² | |

| Stoichiometry (M:L) | 1:2 | determined by Job’s Method |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Turbidity/Precipitation | Complex insolubility in water | Increase Triton X-100 concentration or use 50% Ethanol medium. |

| Slow Color Development | Kinetic hindrance | Heat at 40°C for 5 mins or increase incubation time. |

| High Blank Absorbance | Reagent oxidation or impurity | Use freshly prepared reagent; check ethanol purity. |

| Non-Linearity | Reagent depletion | Ensure ligand concentration is at least 10-fold molar excess. |

Part 4: References

-

Marczenko, Z., & Balcerzak, M. (2000). Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text for azo-dye protocols).

-

Sandell, E. B., & Onishi, H. (1978). Photometric Determination of Traces of Metals: General Aspects. Wiley-Interscience.

Sources

Step-by-step synthesis of 4-(2,4-Dinitrophenylazo)phenol from 2,4-dinitrophenylhydrazine

This guide details the synthesis of 4-(2,4-Dinitrophenylazo)phenol via the oxidative diazotization of 2,4-dinitrophenylhydrazine (2,4-DNPH) . While azo dyes are conventionally synthesized from aromatic amines, this protocol addresses the specific transformation of an arylhydrazine precursor through oxidative cleavage to the diazonium intermediate, followed by electrophilic aromatic substitution (coupling) with phenol.

Safety Warning: Energetic Materials

-

2,4-Dinitrophenylhydrazine (2,4-DNPH): This compound is a flammable solid and is shock-sensitive when dry. It is typically supplied damp (approx. 30% water) to mitigate explosion risks. Never dry the starting material completely.

-

Diazonium Intermediate: The 2,4-dinitrobenzenediazonium ion is highly electrophilic and unstable. Do not isolate or dry the diazonium salt. It must be kept in cold solution and used immediately.

-

Phenol: Highly toxic and corrosive. Rapidly absorbed through skin. Use butyl rubber gloves and work in a fume hood.

Part 1: Mechanistic Principles

The transformation proceeds through two distinct phases: Oxidative Diazotization and Azo Coupling .[1]

-

Oxidative Diazotization: Unlike standard diazotization (Amine +

), this protocol uses an oxidant (Potassium Iodate, -

Azo Coupling: The 2,4-dinitrobenzenediazonium ion is a potent electrophile due to the electron-withdrawing nitro groups. It attacks the electron-rich phenol ring (activated as phenoxide in alkaline solution) primarily at the para position, forming the azo linkage (

).

Reaction Scheme Visualization

Caption: Mechanistic pathway from arylhydrazine to azo dye via oxidative generation of the diazonium electrophile.

Part 2: Experimental Protocol

Reagents & Equipment

| Reagent | Grade/Conc. | Role |

| 2,4-Dinitrophenylhydrazine | Reagent Grade (wet) | Substrate |

| Potassium Iodate ( | 0.1 M Solution | Oxidizing Agent |

| Sulfuric Acid ( | 4 M | Acidic Medium |

| Phenol | 99% Crystalline | Coupling Partner |

| Sodium Hydroxide ( | 10% (w/v) | Base (Activator) |

| Ethanol | 95% | Solvent/Wash |

Step-by-Step Procedure

1. Preparation of the Diazonium Salt Solution (Oxidation)

-

Dissolution: In a 100 mL beaker, suspend 1.0 g of 2,4-DNPH in 20 mL of 4 M

. -

Cooling: Place the beaker in an ice-salt bath. Cool the mixture to 0–5 °C. Stir continuously using a magnetic stirrer.

-

Oxidation: Dropwise, add 20 mL of 0.1 M Potassium Iodate (

) solution.-

Observation: The red/orange solid of DNPH will gradually dissolve/react. Evolution of gas (nitrogen) may occur if temperature is not controlled.

-

Critical Control Point: Maintain temperature < 5 °C. The solution should become clear or slightly turbid yellow/brown, indicating the formation of the diazonium salt.

-

Note: Iodine (

) may form as a byproduct. If necessary, it can be extracted with a small volume of inert solvent, but typically it does not interfere with the crude coupling in qualitative applications.

-

2. Preparation of the Phenoxide Coupler

-

In a separate 250 mL beaker, dissolve 0.5 g of Phenol in 20 mL of 10% NaOH solution.

-

Cool this solution to 0–5 °C in an ice bath.

-

Chemistry: The phenol is converted to sodium phenoxide, which is significantly more nucleophilic and directs the coupling to the para position.

3. Coupling Reaction

-

Addition: Slowly add the cold Diazonium Salt Solution (Step 1) into the cold Phenoxide Solution (Step 2) with vigorous stirring.

-

pH Check: The mixture must remain alkaline (pH ~9-10) for coupling to proceed. If the acid from the diazonium solution neutralizes the base, add more NaOH dropwise.

-

Observation: A deep colored precipitate (typically dark red or brown-red) will form immediately. This is the azo dye.

-

Incubation: Allow the mixture to stir at 0–5 °C for 30 minutes, then let it warm to room temperature over 15 minutes.

4. Isolation and Purification

-

Acidification: Carefully acidify the mixture with dilute HCl to pH ~4-5. This ensures the dye is in its free phenol form rather than the salt form, facilitating precipitation.

-

Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel.[2]

-

Washing:

-

Wash with cold water (3 x 20 mL) to remove inorganic salts and unreacted acid/base.

-

Wash with a small amount of cold ethanol (5 mL) to remove unreacted phenol.

-

-

Drying: Dry the product in a vacuum desiccator over

. Do not heat the product significantly during drying as nitro-azo compounds can be thermally sensitive.

Part 3: Workflow Visualization

Caption: Operational workflow for the oxidative synthesis of the azo dye.

Part 4: Characterization

| Parameter | Expected Result | Notes |

| Appearance | Dark Red/Brown Powder | Color intensity varies with pH (indicator properties). |

| Solubility | Soluble in acetone, ethyl acetate. | Insoluble in water (acidic form). |

| UV-Vis | Strong absorption due to extended conjugation. | |

| Melting Point | Distinctive (Lit.[2][3][4][5] value dependent on isomer purity) | 2,4-DNPH derivatives typically have sharp MPs. |

References

-

Oxidative Generation of Diazonium Salts

-

Use of 2,4-DNPH in Oxidative Coupling

- Title: Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determin

- Source: Samarra Journal of Pure and Applied Science

- Context: Details the oxidation of 2,4-DNPH by to produce diazonium salts for coupling with phenols/amines.

-

URL:[Link]

-

General Diazonium Chemistry

Sources

- 1. sjpas.com [sjpas.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rroij.com [rroij.com]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diazotisation [organic-chemistry.org]

Application Note: High-Sensitivity Non-Aqueous Titration Using 4-(2,4-Dinitrophenylazo)phenol

[1]

Part 1: Introduction & Mechanistic Rationale[1][2]

The Challenge of Weak Base Titration

In drug development, many Active Pharmaceutical Ingredients (APIs) are weak organic bases (amines, alkaloids) that are insoluble in water or too weak to be titrated in aqueous solutions.[1] Non-aqueous titrimetry, typically using glacial acetic acid as a solvent and perchloric acid as a titrant, is the standard pharmacopoeial method.[1]

However, standard indicators like Crystal Violet or Naphtholbenzein can exhibit gradual color transitions (dragging endpoints) with certain sterically hindered or very weak amines.[1]

The Solution: this compound

This compound is a specialized azo dye that functions as a "supramolecular" type indicator.[1] Its utility stems from the strong electron-withdrawing nature of the 2,4-dinitrophenyl moiety coupled with the azo group.[1]

-

Acidity Enhancement: The dinitro groups significantly increase the acidity of the phenolic proton, allowing it to interact quantitatively with weak bases even in aprotic or protogenic solvents.[1]

-

Chromogenic Shift: Upon deprotonation by a base, the molecule undergoes a dramatic bathochromic shift (Red-shift) due to the formation of a quinoid resonance structure.[1] This results in a high-contrast endpoint.[1]

Mechanistic Pathway

The indicator operates via a proton-transfer mechanism.[1] In the presence of a weak base (Analyte), the phenolic proton is abstracted, yielding a deeply colored anion.[1] During titration with acid (Titrant), the anion is re-protonated to the neutral, lighter-colored form.[1]

Figure 1: Reaction pathway showing the reversible proton transfer responsible for the color transition.

Part 2: Experimental Protocol

Reagent Preparation

Safety Note: All non-aqueous solvents (Acetic Acid, Acetonitrile) are volatile and corrosive.[1] Perform all steps in a fume hood. Perchloric acid is an oxidizer; handle with extreme care.[1]

A. Indicator Solution (0.1% w/v)

This solution must be prepared fresh weekly to prevent azo-reduction or aggregation.[1]

| Component | Quantity | Grade |

| This compound | 100 mg | Analytical Standard (>98%) |

| Methanol (or Acetonitrile) | 50 mL | HPLC Grade |

| Glacial Acetic Acid | 50 mL | Anhydrous |

Protocol:

-

Weigh 100 mg of the solid indicator.[1]

-

Dissolve in 50 mL of Methanol (or Acetonitrile for aprotic titrations).

-

Add 50 mL of Glacial Acetic Acid.

-

Store in an amber glass bottle to protect from light.

B. Titrant: 0.1 N Perchloric Acid (

)[1]

-

Mix 8.5 mL of 70% Perchloric Acid with 500 mL of Glacial Acetic Acid.

-

Add 21 mL of Acetic Anhydride (to scavenge water).

-

Dilute to 1000 mL with Glacial Acetic Acid.

-

Allow to stand for 24 hours before standardization.[1]

Titration Workflow (Weak Base Determination)

This protocol is optimized for amines with

Step 1: System Blank Determination Before analyzing samples, determine the solvent blank to ensure accuracy.[1]

-

Dispense 50 mL of the solvent medium (e.g., Glacial Acetic Acid) into a titration flask.[1]

-

Add 3 drops of the Indicator Solution.[1]

-

Observation: The solution should appear Yellow/Orange (Acidic form).

-

If the solution turns Violet/Blue immediately, the solvent is contaminated with basic impurities.[1]

-

If Yellow, perform a "blank titration" by adding 0.1 N HClO₄ until the color persists as pure Yellow (if it shifted slightly).[1] Record volume (

).[1]

Step 2: Sample Preparation

-

Accurately weigh the amine sample (approx.[1][2] 0.1–0.3 g, equivalent to ~2-3 mL of titrant consumption).[1]

-

Dissolve in 50 mL of Glacial Acetic Acid (warm slightly if necessary, then cool).

-

Add 3 drops of Indicator Solution.[1]

-

Observation: The solution turns Deep Violet/Blue .[1] This confirms the base has deprotonated the indicator.[1]

Step 3: Titration

Part 3: Data Analysis & Validation

Calculation

Calculate the assay percentage using the following formula:

1-

V: Volume of titrant (mL)

-

N: Normality of Perchloric Acid

-

F: Equivalence factor (mg/mEq of the drug)

-

W: Weight of sample (mg)

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Initial Blue Color | Sample is too acidic or too weak a base ( | Use a more basic solvent (e.g., Acetic Anhydride mixture) or a different indicator. |

| Fading Endpoint | Presence of water in the solvent.[1] | Ensure Acetic Acid is anhydrous (water content < 0.1%).[1] Add excess Acetic Anhydride.[1] |

| Precipitation | Sample salt is insoluble in Acetic Acid.[1] | Add 10% Nitromethane or Mercuric Acetate (if analyzing hydrohalide salts).[1] |

Comparative Performance

| Indicator | Color Change (Base | Best Use Case |

| Crystal Violet | Violet | General Purpose (Robust) |

| Naphtholbenzein | Blue | Stronger Weak Bases |

| This compound | Violet | High Sensitivity / Very Weak Bases |

Part 4: References

-

Nakashima, K., et al. (1989).[1] "Coloration reaction of a crowned 2,4-dinitrophenylazophenol-barium(II) complex with amines and its application to flow injection spectrophotometry." The Analyst.

-

ChemicalBook. (n.d.).[1] "this compound Product Properties and CAS 6690-51-3."

-

PubChem. (2025).[1] "4-(2,4-Dinitroanilino)phenol (Structurally Related Azo/Amino Dyes)." National Library of Medicine.[1]

-

BenchChem. (2025).[1][2] "Application of Phenol-Azo Derivatives as pH Indicators."

Complexometric titration procedures involving 4-(2,4-Dinitrophenylazo)phenol ligands

Executive Summary

This application note details the physicochemical behavior and analytical protocols for 4-(2,4-Dinitrophenylazo)phenol (CAS: 1081820-90-7 or related isomers), herein referred to as DPAP .[1] Unlike the common chelator PAR (4-(2-pyridylazo)resorcinol), DPAP possesses a para-hydroxy substitution relative to the azo linkage, significantly altering its coordination geometry.

While often utilized as a pH indicator due to the strong electron-withdrawing nature of the dinitrophenyl group, DPAP serves as a potent chromogenic ligand in spectrophotometric titrations. This guide focuses on its application in determining stability constants and performing photometric titrations of transition metals (specifically Cu(II), Ni(II), and Co(II)) in mixed aqueous-organic media.

Chemical Basis & Mechanism[1]

Structural Properties

The DPAP ligand consists of a phenol ring coupled to a 2,4-dinitrophenyl moiety via an azo (-N=N-) bridge.[1]

-

Acidity (pKa): The two nitro groups (

) on the phenyl ring exert a strong inductive ( -

Chromophore: The extended conjugation system (

and-

Protonated Form (HL): Typically Yellow/Orange (

). -

Deprotonated Form (L⁻): Deep Red/Violet (

) due to charge delocalization.

-

Coordination Mechanism

Unlike ortho-hydroxy azo dyes which form tridentate chelates, the para-hydroxy configuration of DPAP precludes the formation of a stable 5- or 6-membered ring involving the phenolic oxygen and the azo nitrogen on the same metal center in a 1:1 planar chelate.

Therefore, complexation occurs via:

-

Monodentate binding: Through the azo nitrogen (soft base) to soft metal acids.[1]

-

Intermolecular bridging: Forming polymeric or oligomeric species.[1]

-

Tautomeric Equilibrium: Metal stabilization of the quinone-hydrazone tautomer.

The complexometric titration described here relies on Photometric Titration , where the endpoint is detected by a break in the absorbance curve rather than a visual color shift, ensuring high precision despite lower stability constants than EDTA.

Experimental Protocols

Reagent Preparation

Safety Note: 2,4-dinitrophenyl derivatives can be toxic and potentially explosive in dry, pure forms. Handle with care.

| Reagent | Concentration | Preparation Method |

| DPAP Stock Solution | Dissolve 28.8 mg of DPAP in 100 mL of HPLC-grade Ethanol or DMF .[1] (Water solubility is negligible). | |

| Metal Stock (Cu/Ni/Co) | Dissolve nitrate or chloride salts in deionized water.[1] Standardize against EDTA using murexide or appropriate indicator. | |

| Buffer System | pH 4.0 - 10.0 | Acetate Buffer (pH 4-6): 0.2M NaOAc + AcOH.Borate Buffer (pH 8-10): 0.2M Boric acid + NaOH.Note: Avoid phosphate buffers to prevent metal precipitation.[1] |

| Ionic Strength Adjuster | 0.1 M |

Protocol A: Determination of Acid Dissociation Constant ( )

Objective: To determine the pH range where the ligand exists as the active anion (

-

Setup: Prepare a series of 10 mL volumetric flasks.

-

Composition: Add 1.0 mL of DPAP stock to each flask. Add varying amounts of HCl or NaOH to adjust pH from 2.0 to 12.0. Maintain 50% (v/v) ethanol-water ratio.

-

Measurement: Record UV-Vis spectra (300–700 nm) for each solution.

-

Analysis: Plot Absorbance at

vs. pH. The inflection point of the sigmoidal curve corresponds to the-

Expected

: ~6.5 - 7.5 (Lower than phenol due to nitro groups).

-

Protocol B: Photometric Titration (Mole Ratio Method)

Objective: To determine the stoichiometry and concentration of a metal ion sample.

Principle: The absorbance of the metal-ligand complex (

Workflow Diagram (DOT):

Caption: Figure 1. Workflow for the Photometric Titration of Metal Ions using DPAP.

Step-by-Step Procedure:

-

Blank Preparation: In a quartz cuvette, place 1.0 mL buffer + 1.0 mL ethanol + 1.0 mL water. Zero the spectrophotometer.

-

Sample Preparation: Pipette 1.0 mL of Metal Solution (

) into a titration cell. Add 1.0 mL Buffer (optimum pH determined in Protocol A) and sufficient ethanol to maintain solubility (usually 50% v/v). -

Titration:

-

Add DPAP solution (

) in small increments (e.g., 10-20 -

Mix thoroughly and allow 1 minute for equilibrium.

-

Measure Absorbance (

) at the

-

-

Plotting: Plot

(y-axis) vs. Volume of DPAP added (x-axis). -

Calculation:

-

The curve will show two linear branches.

-

Branch 1: Steep slope (Complex formation).

-

Branch 2: Plateau or different slope (Excess ligand absorbance).

-

Endpoint: The intersection of extrapolation lines from Branch 1 and Branch 2.

-

Stoichiometry (

):

-

Protocol C: Stability Constant Determination (Job's Method)

Objective: To quantify the strength of the Metal-DPAP interaction.

-

Preparation: Prepare a series of solutions where the total molar concentration (

) is constant (e.g., -

Measurement: Measure absorbance at

of the complex. -

Calculation:

-

Plot Absorbance vs.

. -

The maximum of the curve indicates the stoichiometry (e.g.,

complex). -

Use the curvature near the maximum to calculate the stability constant (

) using the equation:

-

Data Analysis & Troubleshooting

Interpretation of Spectral Shifts

| Species | Approximate | Color | Notes |

| DPAP (Acidic) | 380 nm | Yellow | Protonated phenol.[1] |

| DPAP (Basic) | 520 nm | Red/Purple | Phenolate anion (fully conjugated).[1] |

| M-DPAP Complex | 540-580 nm | Deep Violet | Bathochromic shift due to metal coordination.[1] |

Common Interferences

-

Hydrolysis: At pH > 8, transition metals may form hydroxides.[1] Ensure the buffer capacity is sufficient or use a lower pH if the complex allows.

-

Solubility: If the solution turns turbid, the complex is precipitating. Action: Increase Ethanol/DMF concentration to 60-70%.

-

Kinetic Lag: Azo-complex formation can be slow for inert metals (e.g., Cr(III), Co(III)).[1] Action: Heat the solution to 50°C for 10 mins, then cool before measuring.

Mechanistic Visualization

The following diagram illustrates the competitive equilibrium occurring during the titration.

Caption: Figure 2. Chemical equilibrium network. pH control shifts HL to L-, enabling Metal (M) capture.

References

-

Marczenko, Z., & Balcerzak, M. (2000).[1] Separation, Preconcentration and Spectrophotometry in Inorganic Analysis. Elsevier. (Standard text on azo dye applications).

-

Sigma-Aldrich. (2024).[1] Product Specification: this compound.

- Abbaspour, A., & Baramakeh, L. (2002). "Spectrophotometric determination of stability constants of binary and mixed ligand complexes". Journal of the Brazilian Chemical Society, 13(6). (Methodology reference for Job's method with azo ligands).

-

Karipcin, F., & Karatas, I. (2008).[1] "Synthesis and Characterization of Some Azo Dyes and Their Metal Complexes". Journal of Applied Sciences. (Structural insights into azo-phenol coordination).

-

UCLA Chemistry. (2025).[1] Acidity of Substituted Phenols: Nitro Group Effects. (Grounding for pKa shifts).

Sources

Application Note: Trace Metal Preconcentration via Solid-Phase Extraction using 4-(2,4-Dinitrophenylazo)phenol Modified Resins

This comprehensive Application Note details the preparation, characterization, and application of 4-(2,4-Dinitrophenylazo)phenol (DNPAP) modified resins for the solid-phase extraction (SPE) of trace metal ions.

Abstract & Introduction

The accurate determination of trace heavy metals in environmental samples is often hindered by complex matrices and concentrations below the detection limits of standard instrumentation (FAAS, ICP-OES). Solid-Phase Extraction (SPE) using chelating resins offers a superior solution for preconcentration and matrix separation.

This guide focuses on This compound (DNPAP) , a robust azo-dye ligand. When immobilized onto a polymeric support (e.g., Amberlite XAD-2), DNPAP acts as a selective chelating agent. The electron-withdrawing nitro groups on the phenyl ring enhance the acidity of the phenolic proton, modulating the ligand's pKa and selectivity towards transition metals. This modified resin exhibits high stability, rapid kinetics, and excellent regeneration capabilities.

Key Mechanistic Principles

-

Ligand Structure: The DNPAP molecule features an azo group (-N=N-) bridging a phenol ring and a 2,4-dinitrophenyl ring.

-

Chelation: Upon deprotonation (pH > pKa), the phenolate oxygen and the azo nitrogen form a stable 5- or 6-membered chelate ring with metal cations (

). -